3-(Azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC9664114
Molecular Formula: C18H23N5OS
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N5OS |
|---|---|
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | 3-(azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C18H23N5OS/c1-14-7-6-8-15(11-14)24-13-17-21-23-16(19-20-18(23)25-17)12-22-9-4-2-3-5-10-22/h6-8,11H,2-5,9-10,12-13H2,1H3 |
| Standard InChI Key | BXUXHSPCOPJQTE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CN4CCCCCC4 |
| Canonical SMILES | CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CN4CCCCCC4 |
Introduction
The compound 3-(Azepan-1-ylmethyl)-6-[(3-methylphenoxy)methyl] triazolo[3,4-b] thiadiazole is a complex heterocyclic molecule that combines the structural features of azepane, a seven-membered nitrogen-containing ring, with those of a triazolo-thiadiazole system. This compound is of interest for its potential biological activities, which are common among triazolo-thiadiazole derivatives, including antibacterial, antifungal, and anti-inflammatory properties .
Biological Activities
Triazolo-thiadiazole derivatives are known for their diverse biological activities, including:
-
Antibacterial and Antifungal Activities: These compounds have shown effectiveness against various microorganisms, making them potential candidates for antimicrobial drugs .
-
Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions involving inflammation .
-
Anti-urease Activity: Recent studies have explored the anti-urease properties of these compounds, which could be useful in managing urease-related infections .
Table: Biological Activities of Triazolo-thiadiazole Derivatives
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against various bacteria |
| Antifungal | Active against fungal infections |
| Anti-inflammatory | Reduces inflammation in biological systems |
| Anti-urease | Inhibits urease enzyme activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume